Elafibranor

Übersicht

Beschreibung

Elafibranor is a dual peroxisome proliferator-activated receptor (PPAR) α and δ agonist. It is primarily used for the treatment of primary biliary cholangitis, a rare autoimmune liver disease. This compound has shown promise in improving insulin sensitivity, glucose homeostasis, and lipid metabolism .

Wissenschaftliche Forschungsanwendungen

Elafibranor hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Auswirkungen von PPAR-Agonisten auf verschiedene biochemische Pfade zu untersuchen.

Biologie: Wird auf seine Auswirkungen auf den Zellstoffwechsel und die Genexpression untersucht.

Medizin: Wird in klinischen Studien zur Behandlung der primären biliären Cholangitis, Typ-2-Diabetes, Dyslipidämie und nicht-alkoholischer Fettleberhepatitis (NASH) eingesetzt.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Therapeutika, die auf Stoffwechsel- und Autoimmunerkrankungen abzielen .

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die PPAR α- und δ-Rezeptoren aktiviert. Diese Rezeptoren spielen eine entscheidende Rolle bei der Regulation des Lipid- und Glukosestoffwechsels, der Entzündung und der Gallensäurebiosynthese. Nach der Aktivierung moduliert this compound die Expression von Genen, die an diesen Signalwegen beteiligt sind, was zu verbesserten Stoffwechselprofilen und einer reduzierten Entzündung führt. Der Signalweg für PPAR δ umfasst die Herunterregulierung von CYP7A1, einem Schlüsselenzym in der Gallensäurebiosynthese .

Wirkmechanismus

Target of Action

Elafibranor is a dual peroxisome proliferator-activated receptor (PPAR) α and δ agonist . PPARs are nuclear receptors that play a central role in lipid metabolism and glucose homeostasis . They can activate or suppress the genes responsible for inflammation, adipogenesis, and energy balance .

Mode of Action

This compound, through activation of PPAR α and δ, targets multiple cell types and biological processes involved in the pathophysiology of primary biliary cholangitis (PBC), including cholestasis (impairment of bile flow in the liver), bile toxicity, inflammation, fibrosis, and bile acid output . The activation of PPARs by this compound and its main active metabolite GFT1007 leads to the inhibition of bile acid synthesis .

Biochemical Pathways

This compound’s action on PPAR α and δ affects multiple biochemical pathways. It reduces the toxic effects of bile acid and inflammation through downstream modulation of the PPAR pathways . It also targets processes involved in the pathophysiology of PBC, including cholestasis, bile toxicity, inflammation, fibrosis, and bile acid output .

Pharmacokinetics

The pharmacokinetics of this compound are currently being studied. Preliminary studies suggest that the pharmacokinetics of this compound may be altered in the elderly, with changes in gastric juice pH, drug distribution, metabolism, and elimination potentially leading to significant pharmacokinetic changes . .

Result of Action

This compound demonstrates significant improvements in biomarkers of disease progression. It has shown a significant treatment benefit with improvement in biochemical response and alkaline phosphatase (ALP) normalization . Reductions in levels of ALP, an important predictor of PBC disease progression, can indicate reduced cholestatic injury and improved liver function .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Elafibranor wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die wichtigsten Schritte umfassen die Bildung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschten pharmakologischen Eigenschaften zu erzielen. Der Syntheseweg umfasst typischerweise:

Bildung der Kernstruktur: Die Kernstruktur von this compound wird durch eine Reihe von Kondensations- und Cyclisierungsreaktionen gebildet.

Modifikationen der funktionellen Gruppen: Verschiedene funktionelle Gruppen werden an die Kernstruktur eingeführt, um ihre Aktivität und Selektivität zu verbessern.

Industrielle Produktionsverfahren

Die industrielle Produktion von this compound beinhaltet die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess wird in kontrollierten Umgebungen durchgeführt, um Konsistenz und Qualität zu gewährleisten. Das Endprodukt wird dann strengen Qualitätskontrolltests unterzogen, um sicherzustellen, dass es die geforderten Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Elafibranor unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound modifizieren und so seine Aktivität verändern.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Molekül einführen und so seine pharmakologischen Eigenschaften verbessern.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei der Synthese und Modifikation von this compound verwendet werden, umfassen:

Oxidationsmittel: Wie Wasserstoffperoxid und Kaliumpermanganat.

Reduktionsmittel: Wie Natriumborhydrid und Lithiumaluminiumhydrid.

Katalysatoren: Wie Palladium auf Kohlenstoff und Platinoxid.

Hauptprodukte, die gebildet werden

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene Metaboliten und Derivate von this compound, die auf ihre pharmakologischen Eigenschaften untersucht werden .

Vergleich Mit ähnlichen Verbindungen

Elafibranor ist einzigartig in seiner dualen Aktivierung der PPAR α- und δ-Rezeptoren. Ähnliche Verbindungen umfassen:

Pioglitazon: Ein PPAR γ-Agonist, der zur Behandlung von Typ-2-Diabetes eingesetzt wird.

Fenofibrat: Ein PPAR α-Agonist, der zur Behandlung von Hyperlipidämie eingesetzt wird.

Seladelpar: Ein weiterer PPAR δ-Agonist, der zur Behandlung der primären biliären Cholangitis untersucht wird.

Im Vergleich zu diesen Verbindungen bietet this compound aufgrund seiner dualen Rezeptoraktivierung eine breitere Palette von Wirkungen, was es zu einem vielversprechenden Kandidaten für die Behandlung verschiedener Stoffwechsel- und Autoimmunerkrankungen macht .

Eigenschaften

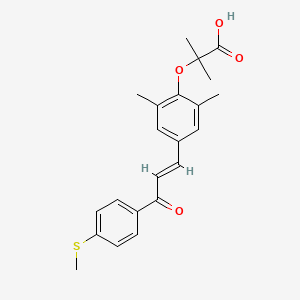

IUPAC Name |

2-[2,6-dimethyl-4-[(E)-3-(4-methylsulfanylphenyl)-3-oxoprop-1-enyl]phenoxy]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O4S/c1-14-12-16(13-15(2)20(14)26-22(3,4)21(24)25)6-11-19(23)17-7-9-18(27-5)10-8-17/h6-13H,1-5H3,(H,24,25)/b11-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLFKFHDSCQHOL-IZZDOVSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)C=CC(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1OC(C)(C)C(=O)O)C)/C=C/C(=O)C2=CC=C(C=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045330 | |

| Record name | Elafibranor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

GFT505 is an oral treatment that acts on the 3 sub-types of PPAR (PPARa, PPARg, PPARd) with a preferential action on PPARa. It has a sophisticated mechanism of action. It is able to differentially recruit cofactors to the nuclear receptor, which subsequently lead to differential regulation of genes and biological effect. Therefore, the ability to identify and profile the activity of selective nuclear receptor modulator (SNuRMs) is a powerful approach to select innovative drug candidates with improved efficacy and diminished side effects. These pluripotent and multimodal molecules have significant positive effects on obesity, insulin-resistance and diabetes, atherosclerosis, inflammation, and the lipid triad (increasing of HDL cholesterol, lowering of triglycerides and LDL cholesterol). | |

| Record name | Elafibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

923978-27-2, 824932-88-9 | |

| Record name | 2-[2,6-Dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923978-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Elafibranor [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0824932889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elafibranor [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923978272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elafibranor | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05187 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Elafibranor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2,6-dimethyl-4-[(1E)-3-[4-(methylthio)phenyl]-3-oxo-1-propen-1-yl]phenoxy]-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ELAFIBRANOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J3H5C81A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Elafibranor?

A1: this compound is a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and delta (PPARδ) [, , , , ].

Q2: How does this compound exert its therapeutic effects?

A2: By activating PPARα and PPARδ, this compound regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and fibrosis [, , , , , , , , ].

Q3: What are the downstream effects of PPARα and PPARδ activation by this compound?

A3: this compound's activation of PPARα and PPARδ leads to:

- Improved Insulin Sensitivity: Enhanced glucose uptake and utilization, reduced hepatic glucose production [, ].

- Enhanced Lipid Metabolism: Increased fatty acid oxidation, decreased lipogenesis, and reduced triglyceride synthesis and accumulation [, , , , , ].

- Reduced Inflammation: Suppression of pro-inflammatory cytokines and chemokines, modulation of immune cell infiltration [, , , , , ].

- Inhibition of Fibrosis: Decreased activation of hepatic stellate cells (HSCs), reduced production of extracellular matrix (ECM) components [, , , , , , ].

Q4: What is the molecular formula and weight of this compound?

A4: Regrettably, the provided scientific research papers do not disclose the molecular formula and weight of this compound.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers do not contain information regarding the spectroscopic characteristics of this compound.

Q6: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A6: While specific ADME details are limited in the provided papers, this compound is orally administered and rapidly absorbed [, ]. It undergoes metabolism, although specific metabolic pathways are not extensively discussed. This compound demonstrated a mild, reversible increase in serum creatinine, suggesting a potential interaction with renal excretion pathways [].

Q7: What is the in vivo efficacy of this compound in preclinical models of NASH?

A7: this compound consistently demonstrated efficacy in various preclinical NASH models, including:

- Diet-induced obese mice: Reduced body weight, improved glucose tolerance, decreased hepatic steatosis, inflammation, and fibrosis [, , , , ].

- Alcoholic steatohepatitis mice: Attenuated adipose tissue dysfunction, improved intestinal barrier integrity, reduced liver injury markers [].

- High-fat diet-induced CKD mice: Improved insulin sensitivity, reduced obesity, attenuated steatohepatitis, preserved renal function [].

Q8: Has this compound shown efficacy in clinical trials for NASH?

A8: this compound has been evaluated in clinical trials for NASH [, , , , , , , ]:

- Phase 2 trials: Showed promising results with improvements in liver enzymes, lipid profiles, and histological features of NASH [, ].

Q9: Are there any in vitro studies supporting this compound’s mechanism of action?

A9: Yes, in vitro studies using primary hepatocytes, hepatic cell lines, and liver spheroids demonstrated that this compound:

- Modulates lipid metabolism: Reduces lipid accumulation, increases fatty acid oxidation [, ].

- Reduces inflammation: Suppresses pro-inflammatory cytokine production [, , ].

- Inhibits fibrogenesis: Decreases HSC activation and ECM production [, , , ].

Q10: What is the safety profile of this compound?

A10: this compound has generally been well-tolerated in clinical trials [, , , , ].

- Common side effects: Include gastrointestinal symptoms like abdominal pain, diarrhea, nausea, and vomiting [].

- Reversible creatinine elevation: Observed in some patients, necessitating further investigation and monitoring, especially in those with pre-existing renal impairment [, ].

- No significant weight gain or cardiac events were reported [].

Q11: Has this compound been investigated for other indications besides NASH?

A11: Yes, preclinical studies have explored its potential in alcoholic steatohepatitis and chronic kidney disease associated with a high-fat diet [, , ].

Q12: Are there any ongoing research efforts to develop this compound further?

A12: Research continues to optimize this compound’s therapeutic potential [, , ]:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B1671070.png)

![4,5-Dichloro-2-[(2-chlorophenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B1671076.png)